N-heptyl-4-methoxybenzamide
Description
N-Heptyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy (-OCH₃) group at the para position of the benzene ring and a heptyl (C₇H₁₅) chain attached to the amide nitrogen. The compound’s extended alkyl chain may optimize membrane permeability, making it relevant for pharmaceutical or material science applications .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35g/mol |
IUPAC Name |
N-heptyl-4-methoxybenzamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-12-16-15(17)13-8-10-14(18-2)11-9-13/h8-11H,3-7,12H2,1-2H3,(H,16,17) |
InChI Key |
KIUGFCCROYJTLF-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Physicochemical Properties
- Lipophilicity: The heptyl chain in this compound significantly increases its logP value compared to methyl or phenyl analogs, favoring solubility in nonpolar solvents .
- Thermal Stability : Shorter-chain derivatives like 4-methoxy-N-methylbenzamide exhibit higher melting points (e.g., crystallizes via hydrogen bonding at ~150–160°C) , whereas longer alkyl chains (heptyl) likely reduce melting points due to disrupted packing efficiency.
- Electronic Effects: Electron-withdrawing groups (e.g., Br, NO₂ in 4MNB) enhance electrophilicity, contrasting with the electron-donating methoxy group in this compound, which may stabilize resonance structures .
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